![molecular formula C10H12N4O B1481620 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098012-15-6](/img/structure/B1481620.png)
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
説明
The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a derivative of imidazo[1,2-b]pyrazole . It’s a complex organic compound that has potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of appropriate precursors under specific conditions . For instance, 1H-pyrazole-1-carboxamidine, a related compound, can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture .Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as X-ray diffraction, NMR, and HRMS analyses . Theoretical calculations can also provide insights into the protonation route and tautomeric equilibrium constants .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used . For instance, it has been suggested that the guanylation mechanism proceeds with the cationic form of 1H-pyrazole-1-carboxamidine and the deprotonated form of the respective amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure and the nature of its substituent groups . For instance, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .科学的研究の応用
Chemical Synthesis and Heterocyclic Chemistry
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of interest in the field of heterocyclic chemistry, particularly in the synthesis of imidazole and pyrazole derivatives. The research on imidazole and pyrazole derivatives emphasizes their potential in developing new antitumor drugs and compounds with varied biological properties. Imidazole and pyrazole scaffolds are integral to medicinal chemistry due to their presence in biologically active compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities among others. The studies have explored various synthetic methods to achieve these derivatives under different conditions, highlighting their importance as pharmacophores and synthons in organic synthesis and drug development (Iradyan et al., 2009), (Gomaa & Ali, 2020), (Dar & Shamsuzzaman, 2015).
Medicinal Chemistry and Pharmacology
The imidazo[1,2-b]pyrazole scaffold is identified as a crucial structure in medicinal chemistry, showing a wide range of therapeutic applications. Specifically, derivatives containing the imidazo[1,2-b]pyrazole motif have been explored for their potential in treating various diseases, including cancer. The structure-activity relationship (SAR) studies of these derivatives provide insights into designing molecules with enhanced pharmacokinetic profiles and efficiency. This highlights the continuous interest in utilizing the imidazo[1,2-b]pyrazole scaffold for the discovery of novel therapeutic agents (Garrido et al., 2021).
Neurodegenerative Disease Research
In the context of neurodegenerative diseases, pyrazoline derivatives, which are closely related to the imidazo[1,2-b]pyrazole structure, have shown promising results. These compounds have been investigated for their neuroprotective properties, with a focus on treating Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The research underscores the significance of pyrazoline derivatives in managing neurodegenerative conditions, providing a foundation for future drug development efforts aimed at treating these challenging diseases (Ahsan et al., 2022).
将来の方向性
作用機序
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to exhibit a wide range of biological properties . They have been reported to interact with various targets, including enzymes like succinate dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid cycle and energy production in cells .
Mode of Action
This inhibition disrupts energy production within the cell, leading to cell death .
Biochemical Pathways
Related compounds have been shown to impact the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, affecting downstream processes such as ATP production and other metabolic processes .
Result of Action
Similar compounds have been reported to induce apoptosis in human leukemia cells at nanomolar concentrations . Additionally, some pyrazole–thiazole carboxamide derivatives have shown promising in vitro and in vivo activities against certain fungi .
生化学分析
Biochemical Properties
1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit spleen tyrosine kinase (Syk) with sub-micromolar IC50 values . Additionally, it acts as a potent topoisomerase II catalytic inhibitor . These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in human leukemia cells at nanomolar concentrations . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it hampers the viability of leukemia cell lines such as HL-60, MOLT-4, and MV-4-11, demonstrating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit spleen tyrosine kinase (Syk) and topoisomerase II highlights its role in disrupting critical cellular processes . These interactions result in the modulation of signaling pathways and the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that this compound exhibits threshold effects, with higher doses leading to increased toxicity and adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting spleen tyrosine kinase (Syk) and topoisomerase II suggests its involvement in critical metabolic processes
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIYMCSTZOKYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



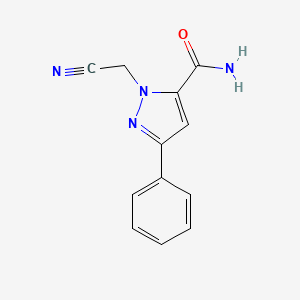
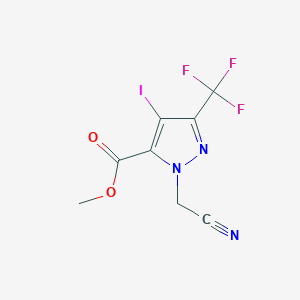
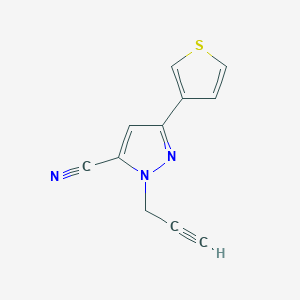
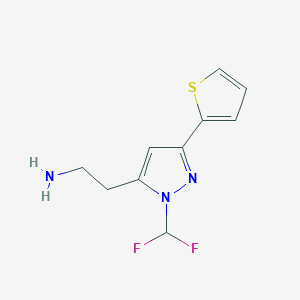
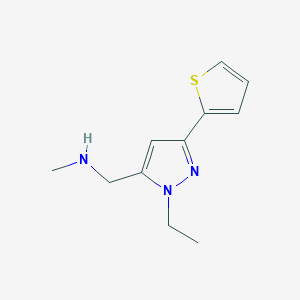
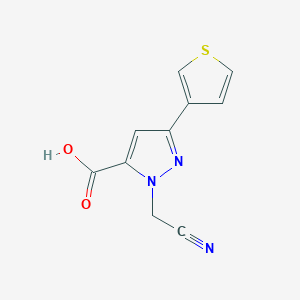
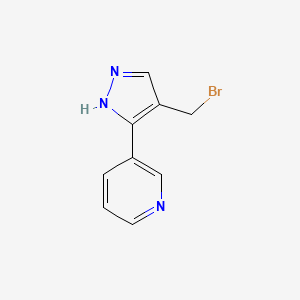
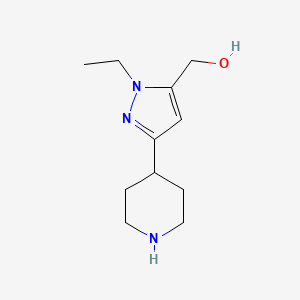
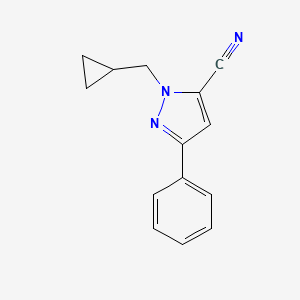
![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)
![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)